2-Dimethylamino-3-nitrofluorene
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Overview
Description
2-Dimethylamino-3-nitrofluorene is an organic compound with the molecular formula C15H14N2O2 It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-3-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylamino-3-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
2-Dimethylamino-3-nitrofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dimethylamino-3-nitrofluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and other biochemical pathways
Comparison with Similar Compounds
- 2-Dimethylamino-1-nitrofluorene
- 7-Dimethylamino-2-fluorenesulfonate
- 2,7-Dibromo-4-nitrofluorene
Comparison: 2-Dimethylamino-3-nitrofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. For example, the position of the nitro group can significantly influence the compound’s reactivity and interaction with other molecules .
Properties
CAS No. |
57105-64-3 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
HUINNTZAYMOQQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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